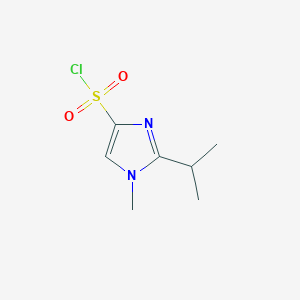

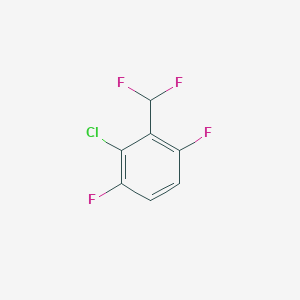

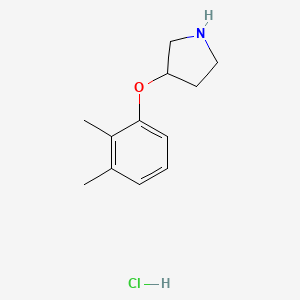

1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

Overview

Description

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

Imidazole is a planar, five-membered heteroaromatic molecule with 3C and 2N atom in 1 and 3 positions . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The examples presented herein illustrate the more recent ways of obtaining this azaheterocyclic system through the use of a range of methodologies and chemical reagents, providing great chemical diversity .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action

Mesyl chloride reacts with a variety of nucleophiles, including alcohols, amines, and thiols. The reaction involves the substitution of the mesyl group (CH3SO2) for the leaving group. The mechanism of the reaction is SN2 (substitution nucleophilic bimolecular) or SN1 (substitution nucleophilic unimolecular) depending on the nature of the nucleophile and the reaction conditions.

Biochemical and Physiological Effects:

Mesyl chloride is not used in drug formulations, and there is limited information available on its biochemical and physiological effects. However, it is known to be a reactive compound that can cause skin and eye irritation. It is also a potent lachrymator, which means it can cause tears and irritation in the eyes.

Advantages and Limitations for Lab Experiments

Mesyl chloride is a versatile reagent that is widely used in organic synthesis. It is relatively easy to handle and store, and it is commercially available. However, mesyl chloride is a reactive compound that can be hazardous if not handled properly. It should be stored in a cool, dry place, away from heat and sources of ignition. Mesyl chloride should be handled in a fume hood, and appropriate personal protective equipment should be worn.

Future Directions

Mesyl chloride is a versatile reagent that has many potential applications in organic synthesis. Future research could focus on developing new synthetic methods using mesyl chloride as a key reagent. Mesyl chloride could also be used in the development of new pharmaceuticals and agrochemicals. Further studies could be conducted to investigate the biochemical and physiological effects of mesyl chloride. Finally, research could be conducted to develop safer and more efficient methods for handling and storing mesyl chloride.

Scientific Research Applications

Mesyl chloride is a widely used reagent in organic synthesis. It is used in the preparation of sulfonamides, sulfones, and other organic compounds. Mesyl chloride is also used in the synthesis of pharmaceuticals and agrochemicals. It is an important intermediate in the production of dyes, pigments, and photographic chemicals.

Properties

IUPAC Name |

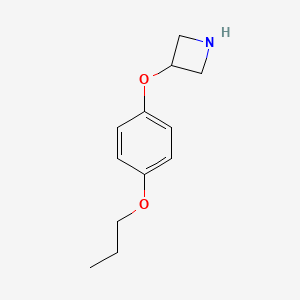

1-methyl-2-propan-2-ylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-5(2)7-9-6(4-10(7)3)13(8,11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBVSGJCTVHRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride](/img/structure/B1395392.png)

![3-[(2-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395407.png)